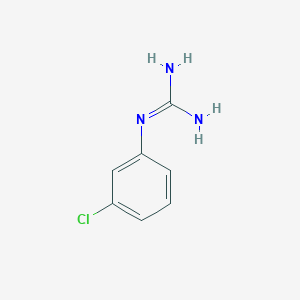

1-(3-Chlorophenyl)guanidine

Übersicht

Beschreibung

1-(3-Chlorophenyl)guanidine, also known as CPG, is an organochlorine compound with a wide range of uses in research and industry. It is a versatile compound that is used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for polymerization, and a precursor for various pharmaceuticals. CPG has also been studied for its possible use in biological systems, such as for enzyme inhibition, as an anti-microbial agent, and as a potential drug target.

Wissenschaftliche Forschungsanwendungen

Water Disinfection Research

“1-(3-Chlorophenyl)guanidine” is related to “1,3-diphenylguanidine (DPG)”, a commonly used rubber and polymer additive . DPG has been found to be one of the main leachate products of tire wear particles and from HDPE pipes . Its introduction to aquatic environments and potentially water supplies lead to further questions regarding the effects of disinfection by-products potentially formed .

Genotoxic Effects Study

Research has shown that some of the chlorinated by-products of DPG exert significant toxicity . DPG and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, DPG and its two chlorination products, 1,3-bis- (4-chlorophenyl)guanidine (CC04) and 1- (4-chlorophenyl)-3- (2,4-dichlorophenyl)guanidine (CC11), have an impact on mitochondrial proton leak, which is an indicator of mitochondria damage .

DNA Damage Research

Evidence of genotoxic effects in the form of DNA double strand breaks (DSBs) was suggested by RNA-sequencing results and further validated by an increased expression of genes associated with DNA damage response (DDR), specifically the canonical non-homologous end joining (c-NHEJ) pathway . Immunofluorescence analysis of phosphorylated histone H2AX, another DSB biomarker, also confirmed the potential genotoxic effects observed for the chlorinated products .

Synthesis of Guanidines

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines, including “1-(3-Chlorophenyl)guanidine”, is a significant area of research .

Wirkmechanismus

Target of Action

1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.

Mode of Action

Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that 1-(3-Chlorophenyl)guanidine may share similar mechanisms.

Biochemical Pathways

Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.

Pharmacokinetics

The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of 1-(3-Chlorophenyl)guanidine.

Result of Action

The chlorinated by-products of guanidine, such as 1-(3-Chlorophenyl)guanidine, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .

Action Environment

The action of 1-(3-Chlorophenyl)guanidine can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLMIHRZURMFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438841 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6145-41-1 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

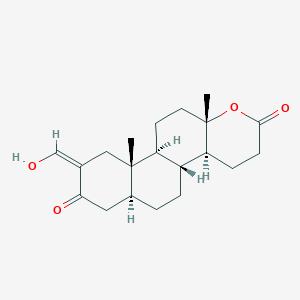

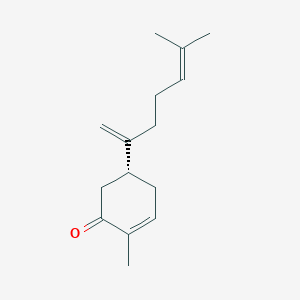

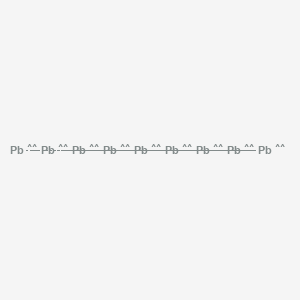

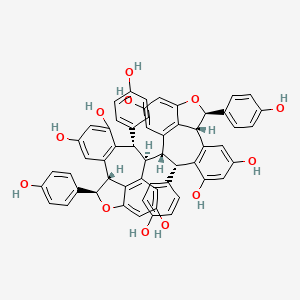

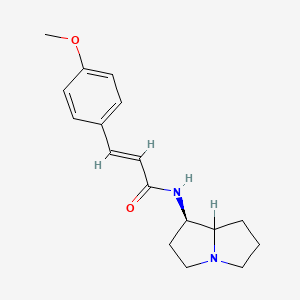

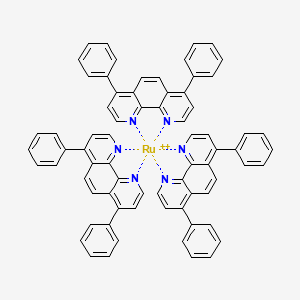

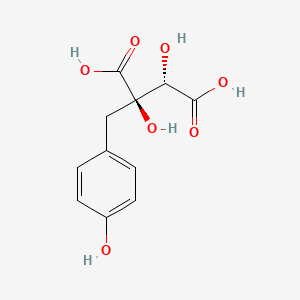

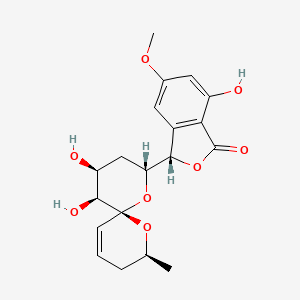

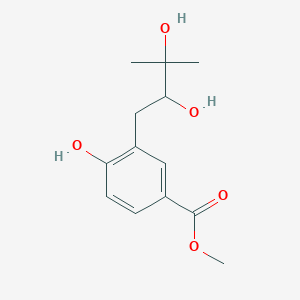

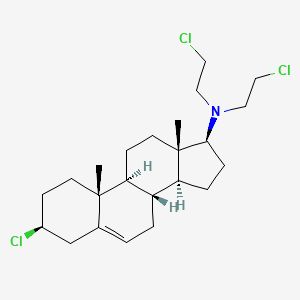

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)